molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No. B066364
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic building block . It has been synthesized by employing 2-bromoethanol as a starting reagent . The molecular formula is C7H13BrO2 and the molecular weight is 209.08 .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethoxy)tetrahydro-2H-pyran consists of a tetrahydropyran ring with a bromoethoxy group attached to one of the carbon atoms . The exact structure can be represented by the SMILES string BrCCOC1CCCCO1 .


Chemical Reactions Analysis

2-(2-Bromoethoxy)tetrahydro-2H-pyran may be used in the synthesis of various compounds. For instance, it has been used in the preparation of 4-(2-chloroethoxy)benzenesulfonyl chloride and estrogen ligands bearing carborane . It has also been used in preparing 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles .


Physical And Chemical Properties Analysis

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a liquid at 20°C . It has a boiling point of 75°C at 20 mmHg and a flash point of 87°C . The compound has a density of 1.38 g/mL at 25°C and a refractive index (n20/D) of 1.482 .

Scientific Research Applications

  • Pyrolysis Kinetics and Mechanism : In a study on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including compounds related to 2-(2-Bromoethoxy)tetrahydro-2H-pyran, the reaction was found to be homogeneous and unimolecular, proceeding via a first-order rate law. The study also performed density functional theory (DFT) calculations to understand the thermodynamic parameters of the reaction (Álvarez-Aular et al., 2018).

  • Synthesis and Educational Applications : Another study reported the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, a compound similar to 2-(2-Bromoethoxy)tetrahydro-2H-pyran, as part of an introductory organic laboratory exercise. This synthesis illustrates Markownikov Addition and the formation of a protecting group, providing educational insight into modern synthetic methodology (Brisbois et al., 1997).

  • Ligation in Metal Complexes : A study on 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran highlighted the synthesis and reactions of this compound with various metals like iodine, ruthenium(II), copper(I), and mercury(II). The research provides insights into the structural aspects and bonding in metal complexes (Singh et al., 2001).

  • Synthesis and Photochemical Properties : Research on 2H-naphtho[1,2-b]pyran and its derivatives, synthesized using related compounds, explored their photochemical properties and cytotoxic effects. This study has implications in understanding the photochemical behavior of organic compounds (Ota et al., 2015).

  • Synthesis of Glucose Derivatives : A study focused on synthesizing 6-O-(2-hydroxyethyl)-D-glucose using 2-(2-bromoethoxy)tetrahydro-2H-pyran. This research contributes to the field of carbohydrate chemistry and the synthesis of novel sugar derivatives (Ying et al., 2011).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-(2-bromoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884985
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Molecular Weight

209.08 g/mol
Source PubChem
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Product Name

2-(2-Bromoethoxy)tetrahydro-2H-pyran

CAS RN

17739-45-6
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

2.29 ml of 2-bromoethanol was dissolved in 27.8 ml of dry dichrolomethane, and 7.21 ml of dihydropyran and then 48.1 mg of dry p-toluenesulfonic acid were added thereto. The mixture was stirred at room temperature for 3 hours. Then, the reaction mixture was partitioned with 150 ml of chloroform and 75 ml of a 4% sodium hydrogen-carbonate aqueous solution. The organic layer was washed sequentially with water and a saturated sodium chloride aqueous solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (50 g of Kieselgel 60) by using a mixture of hexane/ethyl acetate (20/1). The product-containing fractions were put together, and the solvent was distilled off under reduced pressure to obtain 5.4 g of 2-bromo-1-(2-tetrahydropyranyloxy)ethane as a oily substance.
Quantity
2.29 mL
Type
reactant
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
48.1 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 2-bromoethanol (14.2 mL, 200 mmol) and dihydropyrane (18.25 mL, 200 mmol) in dichloromethane (20 mL). Add Pyridinium p-toluenesulfonic acid (5 g, 20 mmol). After 2.5 hours, dilute the reaction mixture with diethyl ether and extract with water, 1/1 water/brine, water, and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Distill the residue to give the title compound: bp; 80-90° C. at 15-20 mm Hg.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
18.25 mL
Type
reactant
Reaction Step Two
Name
Pyridinium p-toluenesulfonic acid
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

12 ml of dihydropyran and 20 mg of paratoluenesulphonic acid are added to a solution of 3.7 ml of 2-bromoethanol dissolved in 100 ml of methylene chloride. After stirring for 3 hours at 20° C., the reaction medium is washed with water and then with saturated aqueous sodium chloride, and evaporated to dryness. The residue is distilled at 90° C. at a pressure of 0.5 mbar.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3,4-Dihydro-2H-pyran (92.5 g, 1.1 mol) was added dropwise to 2-bromoethanol (125 g, 1.0 mol) on an ice-bath. The temperature was kept between 25-30° C. during addition. When addition was complete a concentrated hydrochloric acid solution (1 ml) was added and the reaction mixture was stirred overnight at room temperature. The mixture was fractionated in vacuo to give 147 g (70%) of 2-bromoethyl- tetrahydropyran-2-yl ether.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromoethoxy)tetrahydro-2H-pyran
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2-(2-Bromoethoxy)tetrahydro-2H-pyran

Citations

For This Compound
129
Citations
J Liu, RD McCullough - POLYMER PREPRINTS-AMERICA-, 2000 - Citeseer
Conjugated polymers have received intense interest due to their practical and potential applications for electronic and photonic materials and devices. Poly-3-alkylthiophenes (PATs) …
Number of citations: 4 citeseerx.ist.psu.edu
KE Krakowiak, JS Bradshaw, P Huszthy - Tetrahedron letters, 1994 - Elsevier
Bromo-2-trityloxyethane (1) and 1-allyloxymethyl-2-trityloxyethanol (2) react readily at room temperature with substituted oligoethylene glycols or the ditosylate derivative of an …
Number of citations: 6 www.sciencedirect.com
K Kasireddy, SM Ali, MU Ahmad, S Choudhury… - Bioorganic …, 2005 - Elsevier
An approach was developed to synthesize a new class of cationic cardiolipin analogues containing two quaternary ammonium groups with tetra alkyl groups retaining “glycerol” moiety, …
Number of citations: 24 www.sciencedirect.com
HJ Cho, BJ Jung, NS Cho, J Lee, HK Shim - Macromolecules, 2003 - ACS Publications
The first novel polyfluorene copolymers containing siloxane bridges were synthesized by Ni(0)-mediated copolymerization between 2,7-dibromo-9,9‘-dihexylfluorene and a bridged …
Number of citations: 137 pubs.acs.org
P Anzenbacher, K Jursíková, JA Shriver… - The Journal of …, 2000 - ACS Publications
Lithiation and subsequent addition of an electrophile to meso-octamethylcalix[4]pyrrole provides a straightforward synthetic route to new, C-rim monosubstituted calix[4]pyrroles. A …
Number of citations: 57 pubs.acs.org
A Kaise, K Ohta, C Shirata, Y Endo - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
The development of multitarget anticancer agents is of high interest to medicinal chemists in terms of overcoming drug resistance and preventing cancer-cell migration. Based on the …
Number of citations: 11 www.sciencedirect.com
Y Uto, T Ogata, Y Kiyotsuka, Y Miyazawa… - Bioorganic & medicinal …, 2009 - Elsevier
The continuing investigation of SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors is reported. Our prior hit-to-…
Number of citations: 34 www.sciencedirect.com
J Liu, RD McCullough - Macromolecules, 2002 - ACS Publications
HT-poly(3-hexylthiophenes) (HT-PHT) with H/Br end group composition were prepared via a modified McCullough method using anhydrous ZnCl 2 for the transmetalation step. These …
Number of citations: 168 pubs.acs.org
Y Endo, T Iijima, Y Yamakoshi, A Kubo, A Itai - Bioorganic & medicinal …, 1999 - Elsevier
Dicarba-closo-dodecaboranes (carboranes), which have spherical geometry and hydrophobicity, are applicable as a hydrophobic pharmacophore of biologically active molecules. We …
Number of citations: 55 www.sciencedirect.com
FA Kılıçarslan, I Erden, O Gürbüz… - Energy and …, 2016 - ingentaconnect.com
The synthesis, characterization and photovoltaic properties of symmetric octakis(2-ethoxytetrahydro-2H-pyranthio) porphyrazines complexes were reported. The experiments were …
Number of citations: 5 www.ingentaconnect.com

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